molecular formula C8H11NO2S B2874681 1-Phenylethane-1-sulfonamide CAS No. 502635-04-3

1-Phenylethane-1-sulfonamide

Cat. No.: B2874681
CAS No.: 502635-04-3
M. Wt: 185.24
InChI Key: SPSQEKCXVRMSBW-UHFFFAOYSA-N
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Description

1-Phenylethane-1-sulfonamide is an organic compound with the molecular formula C8H11NO2S It is a sulfonamide derivative characterized by the presence of a phenyl group attached to an ethane backbone, which is further bonded to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of phenylethylamine with sulfonyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{RSO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{SO}_2\text{NH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

1-Phenylethane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Phenylethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide with a similar structure but different functional groups.

    Sulfamethoxazole: A sulfonamide antibiotic with a broader spectrum of activity.

    Sulfonimidates: Compounds with a similar sulfonamide group but different substituents.

Uniqueness: 1-Phenylethane-1-sulfonamide is unique due to its specific phenylethane backbone, which imparts distinct chemical and biological properties compared to other sulfonamides. Its structure allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

1-phenylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSQEKCXVRMSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502635-04-3
Record name 1-phenylethane-1-sulfonamide
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